Sucralose 6-acetate

Catalog No.
S727584
CAS No.
105066-21-5
M.F
C14H21Cl3O9
M. Wt
439.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sucralose 6-acetate

CAS Number

105066-21-5

Product Name

Sucralose 6-acetate

IUPAC Name

[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5S)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-3-chloro-4,5-dihydroxyoxan-2-yl]methyl acetate

Molecular Formula

C14H21Cl3O9

Molecular Weight

439.7 g/mol

InChI

InChI=1S/C14H21Cl3O9/c1-5(18)23-3-7-8(17)10(20)11(21)13(24-7)26-14(4-16)12(22)9(19)6(2-15)25-14/h6-13,19-22H,2-4H2,1H3/t6-,7-,8+,9-,10+,11-,12+,13-,14+/m1/s1

InChI Key

FACOTAQCKSDLDE-YKEUTPDRSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CCl)O)O)CCl)O)O)Cl

Sucralose 6-acetate is a derivative of sucralose, a widely used artificial sweetener. It is formed by the acetylation of sucrose at the 6-position hydroxyl group. This compound is notable for its enhanced sweetness and stability compared to its parent compound, sucralose. Sucralose itself is a chlorinated derivative of sucrose, and sucralose 6-acetate retains the sweetening properties while potentially offering different solubility and taste profiles.

  • Hydroxy Protection: The hydroxyl group at the C-6 position of sucrose is protected using trimethyl orthoacetate in the presence of a catalyst, typically a sulfonated mesoporous carbon catalyst, under conditions involving N,N-dimethylformamide as a solvent .
  • Chlorination: Following the protection step, chlorination occurs using Vilsmeier reagent, which introduces chlorine atoms into the molecule .
  • Acetylation: The final step involves the introduction of an acetyl group through acetic anhydride or similar reagents, resulting in the formation of sucralose 6-acetate .

These reactions can be performed under various conditions, including enzymatic methods that utilize specific enzymes like fructosyltransferase for regioselective acylation .

Sucralose 6-acetate exhibits biological activity similar to that of sucralose, primarily as a non-nutritive sweetener. Its sweetness intensity is significantly higher than that of sucrose, making it suitable for use in low-calorie food products. The compound's stability under heat and acidic conditions enhances its applicability in various food formulations. Additionally, studies suggest that it may have lower caloric contribution compared to traditional sugars, making it an attractive alternative for sugar reduction strategies in food production.

The synthesis methods for sucralose 6-acetate can be categorized into chemical and enzymatic approaches:

  • Chemical Synthesis:
    • Acid-Catalyzed Reactions: Traditional methods involve heating sucrose with acetic anhydride or trimethyl orthoacetate in organic solvents like N,N-dimethylformamide. This method often results in by-products that require purification steps to isolate the desired product .
    • Chlorination and Acetylation: Following hydroxy protection and chlorination, acetylation is performed to yield sucralose 6-acetate .
  • Enzymatic Synthesis:
    • Enzymes such as fructosyltransferase can be employed to catalyze the reaction between sucrose and acetic anhydride under mild conditions, resulting in higher specificity and yield with fewer by-products .

Sucralose 6-acetate has several applications:

  • Food Industry: It serves as a sweetener in various food products, including beverages, baked goods, and dairy products.
  • Pharmaceuticals: The compound may be used in formulations requiring sweetening agents without caloric content.
  • Research: Sucralose 6-acetate can be utilized in studies investigating sweetener interactions and metabolic pathways.

Sucralose 6-acetate shares structural similarities with several compounds but retains unique properties due to its specific functional groups:

CompoundStructure/Functional GroupsUnique Properties
SucraloseChlorinated sugarHigh sweetness intensity; non-caloric
SucroseNatural disaccharideCaloric; less sweet than sucralose
Sucrose 6-acetateAcetylated sucroseIntermediate in sucralose synthesis; less sweet
AspartameDipeptideLow-calorie; requires specific pH for stability
Acesulfame potassiumSulfonamideHeat-stable; often used in combination with other sweeteners

Sucralose 6-acetate's unique combination of high sweetness and stability under various conditions makes it particularly valuable for applications where traditional sugars are unsuitable.

XLogP3

-1

UNII

9TS2P304SK

Dates

Modify: 2024-04-14

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